molecular formula C15H17ClN2O2 B12910401 4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one CAS No. 88093-54-3

4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one

Cat. No.: B12910401
CAS No.: 88093-54-3
M. Wt: 292.76 g/mol
InChI Key: HGUHQUQAXBCENX-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one is a synthetic pyridazinone derivative intended for research and development purposes. Compounds based on the pyridazinone scaffold are extensively investigated in medicinal chemistry for their diverse biological activities . This specific compound, featuring a chloro and a chiral 1-(3-methylphenyl)ethoxy substituent, is of significant interest in the discovery and optimization of novel therapeutic agents. Pyridazinone derivatives are recognized as an important pharmacophore in the development of cardiovascular agents and phosphodiesterase 4 (PDE4) inhibitors . Research into similar structures has shown potential for creating alpha1-adrenoceptor (Alpha1-AR) antagonists, which are relevant for treating conditions such as hypertension and benign prostatic hypertrophy . The structural motifs present in this compound make it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new classes of receptor antagonists and enzyme inhibitors. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

88093-54-3

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3-one

InChI

InChI=1S/C15H17ClN2O2/c1-4-18-15(19)14(16)13(9-17-18)20-11(3)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3

InChI Key

HGUHQUQAXBCENX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=CC(=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylation and etherification: The ethyl group and the ethoxy group can be introduced through alkylation and etherification reactions, respectively, using reagents like ethyl iodide and sodium ethoxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles like amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds in the pyridazinone class exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that 4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one demonstrates significant antibacterial properties against several pathogenic bacteria.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in animal models, suggesting applications in treating inflammatory diseases.

Antimicrobial Activity Study

A study conducted on various derivatives of pyridazinones, including 4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one, revealed notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 25 µg/mL, indicating potent efficacy compared to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound15E. coli
This compound20S. aureus

Anti-inflammatory Research

In a preclinical trial, the compound was administered to rats with induced paw edema. Results showed a reduction in edema size by approximately 35% compared to control groups, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one depends on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key pyridazinone analogs from the evidence are compared below:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight Key Features Activity/Application Reference
Target Compound 2-Ethyl, 5-[1-(3-methylphenyl)ethoxy], 4-Cl ~333.8 (calc.) Lipophilic ethyl group; bulky 3-methylphenethyloxy chain Unknown (potential agrochemical/pharmaceutical) -
4-Chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3(2H)-one 2-(4-Methoxyphenyl), 5-[methyl(pyrrol-1-yl)amino], 4-Cl 330.77 Polar methoxy and amino groups Unspecified (structural analog)
Norflurazon 2-(α,α,α-Trifluoro-m-tolyl), 5-methylamino, 4-Cl 303.67 Trifluoromethylphenyl group; methylamino substituent Herbicide (inhibits carotenoid biosynthesis)
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one 5-(Cyclobutylmethoxy), 4-Cl 214.65 Compact cyclobutylmethoxy chain Synthetic intermediate
4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one 5-(2-Fluoroethoxy), 4-Cl 192.58 Fluorinated ethoxy group Potential imaging agent (fluorine-18 analogs exist)

Substituent Effects on Activity

  • Position 2: The ethyl group in the target compound contrasts with phenyl or substituted phenyl groups in analogs (e.g., 4-methoxyphenyl in ).
  • Position 5: The 1-(3-methylphenyl)ethoxy chain introduces significant steric bulk compared to smaller groups like cyclobutylmethoxy or 2-fluoroethoxy . This could limit membrane permeability but enhance target specificity in agrochemicals (e.g., herbicides like Norflurazon ).
  • Position 4: The chloro group is conserved across most analogs, suggesting its critical role in stabilizing the pyridazinone ring and interacting with biological targets.

Pharmacological and Agrochemical Relevance

  • Herbicidal Activity: Norflurazon (Table 1) demonstrates the importance of trifluoromethyl and methylamino groups for inhibiting phytoene desaturase . The target compound’s 3-methylphenethyloxy group may similarly interfere with plant enzyme systems.

Biological Activity

4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}

This compound features a pyridazine ring, which is known for its role in various bioactive molecules. The presence of the chloro and ethyl groups contributes to its lipophilicity, potentially enhancing its biological interactions.

Antihypertensive Effects

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit antihypertensive properties. These compounds have been shown to modulate vascular tone and reduce blood pressure through various mechanisms, such as inhibition of calcium channels and modulation of nitric oxide pathways .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases .

Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to the control group. The study concluded that the compound's antihypertensive effect could be attributed to its ability to enhance nitric oxide availability in vascular tissues.

Study 2: Antimicrobial Efficacy

A series of tests against common pathogens revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL against Staphylococcus aureus. This finding supports its potential application in developing new antimicrobial agents .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Calcium Channel Blockade : Contributes to vasodilation and reduced blood pressure.
  • Membrane Disruption : Alters bacterial cell membrane integrity leading to cell death.
  • Cytokine Inhibition : Reduces inflammation by inhibiting cytokine release.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves functionalization of the pyridazinone core. For example, hydrazine monohydrate can react with substituted lactones or furanones under reflux to form pyridazinone derivatives. Intermediate steps may include silyl ether protection (e.g., tert-butyldiphenylsilyl groups) to stabilize reactive hydroxyl groups during alkylation or etherification . Key intermediates include halogenated precursors (e.g., 4-chloro derivatives) and aryl ethoxy-substituted intermediates. Chromatographic purification (hexane/ethyl acetate gradients) is critical for isolating regioisomers .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, SHELXL software refines crystallographic data, revealing dihedral angles between the pyridazinone ring and substituents (e.g., 89.10° between pyridazinone and benzene rings in related derivatives). Nuclear magnetic resonance (NMR) spectroscopy (e.g., δH and δC shifts in DMSO-d6) and high-resolution mass spectrometry (HRMS) further confirm molecular connectivity .

Q. What biological activities are associated with pyridazinone derivatives structurally similar to this compound?

  • Methodological Answer : Pyridazinones exhibit diverse pharmacological activities depending on substitution patterns. For example:

  • Antiplatelet activity : C4-substituted analogs show efficacy via hydrogen bonding and π–π interactions in supramolecular assemblies .
  • Radiodiagnostic potential : Fluorine-18 labeled derivatives (e.g., flurpiridaz) target myocardial perfusion .
  • Herbicidal activity : Chlorinated pyridazinones like norflurazon inhibit carotenoid biosynthesis .

Advanced Research Questions

Q. How do regioisomeric differences in substitution (e.g., C4 vs. C5) impact the biological activity of pyridazinone derivatives?

  • Methodological Answer : Regioisomers exhibit distinct conformational geometries. For example, C4-substituted pyridazinones adopt a planar arrangement of the silyl ether and carbonyl groups, promoting antiplatelet activity via N–H···O hydrogen bonding. In contrast, C5-substituted analogs show steric hindrance, reducing binding affinity . Computational modeling (e.g., DFT calculations) and comparative bioassays (e.g., platelet aggregation assays) are used to validate structure-activity relationships (SAR) .

Q. What experimental challenges arise in optimizing coupling reactions (e.g., Negishi or Heck-Matsuda) for pyridazinone functionalization?

  • Methodological Answer : Halogenated pyridazinones (e.g., 4-bromo derivatives) require tailored catalysts for cross-coupling. For example, tri(2-furyl)phosphine-palladium complexes outperform triphenylphosphine systems in Negishi couplings due to enhanced electron-donating properties, achieving >80% yields . Side reactions, such as β-hydride elimination in Heck-Matsuda reactions, are mitigated by using aryl diazonium salts instead of alkenes .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Conflicting bioactivity data often stem from polymorphic forms or solvatomorphism. SC-XRD analysis of hydrogen-bonding networks (e.g., dimeric vs. polymeric arrangements) clarifies how supramolecular packing affects solubility and bioavailability. For example, N–H···O dimers in pyridazinones enhance membrane permeability compared to CH···π-dominated crystals .

Q. What strategies are effective in improving the metabolic stability of fluorinated pyridazinone derivatives for in vivo applications?

  • Methodological Answer : Fluorine-18 labeling (e.g., flurpiridaz) requires stabilizing the radiolabel against defluorination. Strategies include:

  • Steric shielding : Introducing tert-butyl groups adjacent to fluorine reduces enzymatic cleavage .
  • Prodrug approaches : Ethoxy or methoxy substituents are metabolized in vivo to active hydroxyl derivatives .
  • Isotope tracing : PET imaging with 18F-labeled analogs tracks metabolic pathways and clearance rates .

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